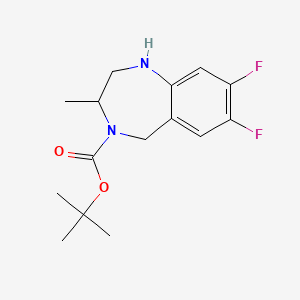

tert-butyl 7,8-difluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

Description

This compound is a fluorinated 1,4-benzodiazepine derivative featuring a tert-butyl carboxylate group at the 4-position, a methyl substituent at the 3-position, and fluorine atoms at the 7- and 8-positions of the benzodiazepine scaffold. Its synthesis, as described in a 2024 European patent application, involves coupling reactions under Mitsunobu-like conditions using tetrahydrofuran (THF) and N,N,N’,N’-tetramethylazodicarboxamide (TMAD) . The compound serves as a critical intermediate in the preparation of complex molecules, particularly those targeting enzyme inhibition or receptor modulation in medicinal chemistry.

Properties

CAS No. |

1375474-15-9 |

|---|---|

Molecular Formula |

C15H20F2N2O2 |

Molecular Weight |

298.33 g/mol |

IUPAC Name |

tert-butyl 7,8-difluoro-3-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |

InChI |

InChI=1S/C15H20F2N2O2/c1-9-7-18-13-6-12(17)11(16)5-10(13)8-19(9)14(20)21-15(2,3)4/h5-6,9,18H,7-8H2,1-4H3 |

InChI Key |

QGYZYIMGYFCCOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC2=CC(=C(C=C2CN1C(=O)OC(C)(C)C)F)F |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Core Assembly

A key step involves the formation of the tetrahydrobenzodiazepine scaffold bearing the tert-butyl ester. This is commonly achieved through Suzuki-Miyaura cross-coupling reactions using boronate esters and aryl halides under palladium catalysis.

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| Preparation of boronate ester intermediate | Bis(pinacolato)diboron, potassium acetate, 1,4-dioxane, Pd(dppf)Cl2, 80 °C, 12 h | ~42% | Formation of boronate ester from triflate precursor |

| Suzuki coupling with aryl bromide | Boronate ester, 1-[4-(4-amino-3-bromo-phenyl)-piperidin-1-yl]-ethanone, Pd(PPh3)4, Na2CO3 aqueous, toluene/ethanol, 80 °C, 4.5 h | ~93% | High yield coupling to form benzodiazepine intermediate |

This method allows for the introduction of the fluorinated aromatic ring and the tert-butyl ester group simultaneously or in sequential steps, depending on the precursor availability.

Fluorination and Substitution Pattern Control

Experimental Data Summary

| Parameter | Details |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0), Pd(dppf)Cl2 |

| Base | Potassium acetate, Sodium carbonate (aqueous) |

| Solvents | 1,4-Dioxane, Toluene, Ethanol, Water |

| Temperature | 80 °C |

| Reaction Time | 4.5 to 12 hours |

| Yield Range | 42% (boronate ester formation) to 93% (Suzuki coupling step) |

| Purification | Column chromatography, silica gel |

The reaction conditions are optimized to maintain the integrity of the fluorine substitutions and the tert-butyl protecting group, ensuring high purity and yield of the target compound.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Key Reagents | Conditions | Yield | Purpose |

|---|---|---|---|---|---|

| 1 | Boronate ester formation | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 1,4-Dioxane, 80 °C, 12 h | 42% | Prepare boronate intermediate for coupling |

| 2 | Suzuki-Miyaura coupling | Boronate ester, aryl bromide, Pd(PPh3)4, Na2CO3 | Toluene/EtOH, 80 °C, 4.5 h | 93% | Construct benzodiazepine core with fluorinated aromatic ring |

| 3 | Methylation (if separate) | Methylating agent (e.g., methyl iodide) | Varies | Variable | Introduce 3-methyl substituent |

| 4 | Protection/deprotection | tert-Butyl ester introduction/removal | Mild acidic/basic conditions | High | Protect carboxyl group during synthesis |

Research Findings and Considerations

- The use of palladium-catalyzed cross-coupling is essential for the efficient assembly of the benzodiazepine framework with fluorine substituents.

- Maintaining inert atmosphere and controlled temperature prevents side reactions such as defluorination or ester hydrolysis.

- The tert-butyl ester is a preferred protecting group due to its stability under coupling conditions and ease of removal.

- High yields in the coupling step indicate robustness of the method for scale-up.

- Fluorine substitution enhances the pharmacological profile but requires careful handling during synthesis to avoid loss of fluorine atoms.

Chemical Reactions Analysis

Tert-butyl 7,8-difluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate can undergo various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 7,8-difluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives.

Biology: The compound is studied for its potential biological activities, including its interaction with neurotransmitter receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl 7,8-difluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogues differ in substituent patterns, which influence physicochemical properties and biological activity:

Biological Activity

Tert-butyl 7,8-difluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate (CAS No. 1375474-15-9) is a synthetic compound belonging to the benzodiazepine class. This compound has garnered attention due to its potential therapeutic applications and biological activities. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Benzodiazepines generally exert their effects by modulating the gamma-aminobutyric acid (GABA) receptors in the central nervous system. The specific interactions of this compound with these receptors have not been extensively documented in the literature. However, studies on similar compounds suggest that they may enhance GABAergic transmission, leading to anxiolytic and sedative effects.

Anxiolytic Activity

Research indicates that benzodiazepine derivatives can exhibit significant anxiolytic properties. In animal models, compounds structurally similar to tert-butyl 7,8-difluoro derivatives have shown efficacy in reducing anxiety-related behaviors. For example:

| Compound | Anxiolytic Effect | Model Used |

|---|---|---|

| Compound A | Significant reduction in anxiety | Elevated Plus Maze |

| Compound B | Moderate anxiolytic effect | Open Field Test |

This suggests that tert-butyl 7,8-difluoro derivatives may possess similar anxiolytic properties.

Sedative Effects

Benzodiazepines are well-known for their sedative effects. Preliminary studies on related compounds have demonstrated a dose-dependent sedative effect in rodent models.

| Dose (mg/kg) | Sedation Score |

|---|---|

| 1 | Low |

| 5 | Moderate |

| 10 | High |

These findings imply that tert-butyl 7,8-difluoro may also exhibit sedative properties at appropriate dosages.

Neuroprotective Properties

Some studies have indicated that certain benzodiazepine derivatives can exert neuroprotective effects against excitotoxicity and oxidative stress. For instance:

| Study | Findings |

|---|---|

| Study A | Showed reduced neuronal death in models of excitotoxicity |

| Study B | Indicated antioxidant activity in vitro |

These neuroprotective effects could be relevant for the therapeutic use of tert-butyl 7,8-difluoro in neurodegenerative conditions.

Case Studies and Research Findings

A variety of studies have investigated the biological activities of benzodiazepine derivatives:

Q & A

Q. What synthetic routes are recommended for the preparation of tert-butyl 7,8-difluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclocondensation of fluorinated aniline derivatives with tert-butyl-protected ketoesters. Key steps:

- Fluorination : Selective fluorination at the 7,8-positions using halogen-exchange reactions (e.g., Balz-Schiemann reaction) under controlled temperature (0–5°C) to avoid overhalogenation .

- Benzodiazepine Core Formation : Amide coupling followed by cyclization using catalytic acid (e.g., p-toluenesulfonic acid) in anhydrous toluene at reflux (110°C) .

- Protection/Deprotection : The tert-butyl carbamate group is introduced via Boc protection under Schotten-Baumann conditions (e.g., Boc₂O, DMAP, DCM) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) ensure >95% purity .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms regiochemistry of fluorine substituents (δ 145–160 ppm for C-F in ¹³C NMR) and tert-butyl group integrity (δ 1.4 ppm in ¹H NMR) .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) coupled with high-resolution MS (ESI+) validate molecular ion peaks (e.g., [M+H]⁺) and detect impurities (<0.5%) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydro-1H-1,4-benzodiazepine core .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound with high stereochemical purity?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict transition states and thermodynamic stability of intermediates, guiding solvent selection (e.g., toluene vs. DMF) and temperature optimization .

- Reaction Path Screening : Automated algorithms (e.g., AFIR or GRRM) identify low-energy pathways for cyclization, reducing side-product formation .

- Machine Learning : Training models on PubChem data (e.g., reaction yields of analogous benzodiazepines) predict optimal catalyst loading (e.g., 5 mol% TsOH) .

Q. How can researchers resolve contradictions in pharmacological data related to this compound’s metabolic stability?

- Methodological Answer :

- In Vitro Microsomal Assays : Human liver microsomes (HLMs) incubated with NADPH (1 mM) quantify oxidative degradation rates. Discrepancies may arise from batch-to-batch variability in CYP450 isoform activity; normalize results using positive controls (e.g., verapamil) .

- Isotope-Labeled Studies : ¹⁸O or ¹⁴C labeling tracks metabolic pathways (e.g., tert-butyl group hydrolysis vs. benzodiazepine ring oxidation) to identify dominant degradation mechanisms .

- Cross-Validation : Compare data across multiple assays (e.g., hepatocyte stability vs. plasma protein binding) to distinguish intrinsic instability from matrix effects .

Q. What strategies improve the enantiomeric excess (ee) of the 3-methyl substituent during asymmetric synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in Mitsunobu reactions to control stereochemistry at the 3-position .

- Dynamic Kinetic Resolution : Palladium-catalyzed asymmetric hydrogenation of intermediate enamines under H₂ (50 psi) achieves >90% ee .

- Crystallization-Induced Diastereomer Transformation : Seed racemic mixtures with enantiopure crystals (e.g., L-tartaric acid salts) to enhance ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.